Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . This compound features a benzyl group attached to a pyrrolidine ring, which is substituted with a methoxy and a methyl group. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine typically involves the reaction of benzylamine with a suitable pyrrolidine derivative. One common method includes the alkylation of benzylamine with 4-methoxy-2-methylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the compound, potentially with hydrogenated functional groups.
Substitution: Halogenated or nitrated derivatives of the benzyl group.
Wissenschaftliche Forschungsanwendungen
Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyrrolidine derivatives with biological targets.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes, is ongoing.
Industry: It can be used in the production of fine chemicals and pharmaceuticals, serving as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrrolidine ring and benzyl group. These interactions can modulate the activity of the target molecules, leading to various biological effects. The methoxy and methyl groups on the pyrrolidine ring may also play a role in enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in organic synthesis.
Benzylamine: A primary amine with a benzyl group, used as a precursor in the synthesis of various compounds.
4-Methoxy-2-methylpyrrolidine: A substituted pyrrolidine derivative, similar in structure to the compound .
Uniqueness: Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine is unique due to the combination of its benzyl group and the substituted pyrrolidine ring This unique structure allows for specific interactions with biological targets and provides versatility in synthetic applications
Eigenschaften
Molekularformel |
C14H22N2O |
---|---|
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C14H22N2O/c1-14(8-13(17-2)10-16-14)11-15-9-12-6-4-3-5-7-12/h3-7,13,15-16H,8-11H2,1-2H3 |
InChI-Schlüssel |
IAGHOEJFPKEIBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CN1)OC)CNCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.